molecular formula C12H16N4O2S B4115725 2-(3-pyridinylcarbonyl)-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide

2-(3-pyridinylcarbonyl)-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide

Cat. No. B4115725
M. Wt: 280.35 g/mol
InChI Key: ZNOBXQJYVYJNDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-pyridinylcarbonyl)-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide, also known as PTFC, is a synthetic compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. PTFC belongs to the class of hydrazinecarbothioamide derivatives and has been studied extensively for its biological and pharmacological properties.

Mechanism of Action

The mechanism of action of 2-(3-pyridinylcarbonyl)-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide is not fully understood, but it is believed to be due to its ability to interact with various cellular targets. 2-(3-pyridinylcarbonyl)-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide has been found to inhibit the activity of enzymes such as topoisomerase II, which is involved in DNA replication, and histone deacetylases, which are involved in gene expression. Additionally, 2-(3-pyridinylcarbonyl)-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide has been shown to interact with various signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects:
2-(3-pyridinylcarbonyl)-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide has been found to have various biochemical and physiological effects. In cancer cells, 2-(3-pyridinylcarbonyl)-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide has been shown to induce apoptosis and cell cycle arrest by activating caspases and inhibiting cyclin-dependent kinases. In inflammation, 2-(3-pyridinylcarbonyl)-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, 2-(3-pyridinylcarbonyl)-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide has been shown to have antibacterial and antifungal effects by disrupting the cell membrane and inhibiting the synthesis of cell wall components.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3-pyridinylcarbonyl)-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide in lab experiments is its ability to selectively target cancer cells and inhibit their growth. Additionally, 2-(3-pyridinylcarbonyl)-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide has been shown to have low toxicity in normal cells, making it a potential candidate for cancer therapy. However, one limitation of using 2-(3-pyridinylcarbonyl)-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide in lab experiments is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on 2-(3-pyridinylcarbonyl)-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide. One area of interest is the development of novel 2-(3-pyridinylcarbonyl)-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of 2-(3-pyridinylcarbonyl)-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide and its interaction with cellular targets. Moreover, there is a need to investigate the potential of 2-(3-pyridinylcarbonyl)-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide in combination therapy with other anticancer agents or antibiotics for the treatment of cancer and infectious diseases.

Scientific Research Applications

2-(3-pyridinylcarbonyl)-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide has been studied for its potential therapeutic applications in various areas such as cancer, inflammation, and infectious diseases. In cancer research, 2-(3-pyridinylcarbonyl)-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation research has shown that 2-(3-pyridinylcarbonyl)-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-(3-pyridinylcarbonyl)-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide has been studied for its antibacterial and antifungal properties.

properties

IUPAC Name

1-(oxolan-2-ylmethyl)-3-(pyridine-3-carbonylamino)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2S/c17-11(9-3-1-5-13-7-9)15-16-12(19)14-8-10-4-2-6-18-10/h1,3,5,7,10H,2,4,6,8H2,(H,15,17)(H2,14,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNOBXQJYVYJNDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=S)NNC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(pyridin-3-ylcarbonyl)-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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